molecular formula C13H16N2O2 B5725247 N'-cyclohexylidene-4-hydroxybenzohydrazide CAS No. 100615-52-9

N'-cyclohexylidene-4-hydroxybenzohydrazide

Cat. No.: B5725247
CAS No.: 100615-52-9
M. Wt: 232.28 g/mol
InChI Key: NTRSHBVKMPSXNO-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-4-hydroxybenzohydrazide is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.285 g/mol It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Properties

IUPAC Name

N-(cyclohexylideneamino)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-8-6-10(7-9-12)13(17)15-14-11-4-2-1-3-5-11/h6-9,16H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRSHBVKMPSXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100615-52-9
Record name N'-CYCLOHEXYLIDENE-4-HYDROXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

N’-cyclohexylidene-4-hydroxybenzohydrazide can be synthesized through a condensation reaction between 4-hydroxybenzohydrazide and cyclohexanone . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

N’-cyclohexylidene-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The hydroxyl group in the benzene ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-cyclohexylidene-4-hydroxybenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-4-hydroxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved in these interactions are not well-characterized, but they likely involve the formation of hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

N’-cyclohexylidene-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-cyclohexylidene-4-hydroxybenzohydrazide lies in its hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its reactivity and applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-cyclohexylidene-4-hydroxybenzohydrazide
Reactant of Route 2
N'-cyclohexylidene-4-hydroxybenzohydrazide

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